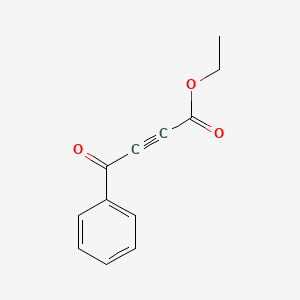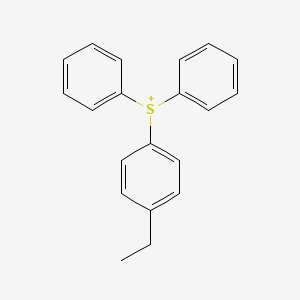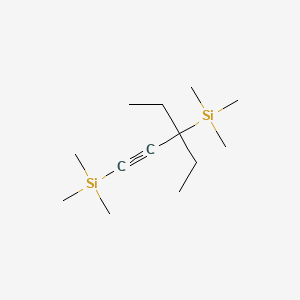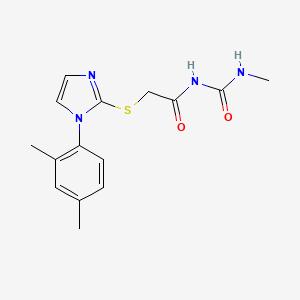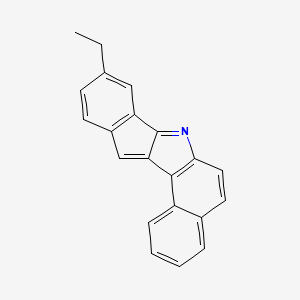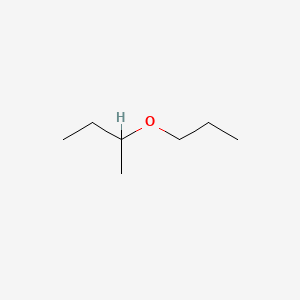
2-Propoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless liquid that belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. The structure of 2-Propoxybutane consists of a butane chain with a propoxy group attached to the second carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propoxybutane can be synthesized through the Williamson ether synthesis, which involves the reaction of a suitable alkoxide with a primary alkyl halide. In this case, the reaction between sodium propoxide and 2-bromobutane under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-Propoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the study of biological membranes and lipid interactions.
Medicine: It is explored for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Propoxybutane involves its interaction with molecular targets through its ether functional group. It can participate in hydrogen bonding and dipole-dipole interactions, influencing the behavior of other molecules in its vicinity. The pathways involved include its role as a solvent, facilitating the dissolution and reaction of other compounds .
Comparison with Similar Compounds
Diethyl ether: Another common ether with similar solvent properties.
Methyl tert-butyl ether: Used as a fuel additive and solvent.
Ethyl propyl ether: Similar structure but different alkyl groups.
Uniqueness: 2-Propoxybutane is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its boiling point, solubility, and reactivity differ from other ethers, making it suitable for specific applications .
Properties
CAS No. |
61962-23-0 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
2-propoxybutane |
InChI |
InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3 |
InChI Key |
NKCLBERXLKOMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


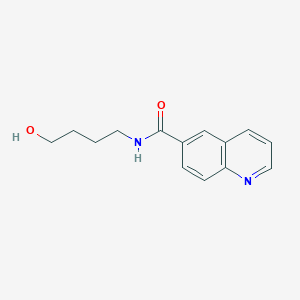
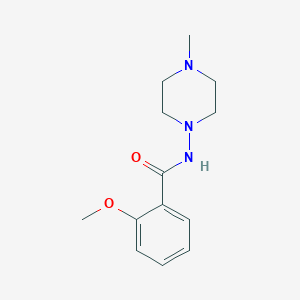
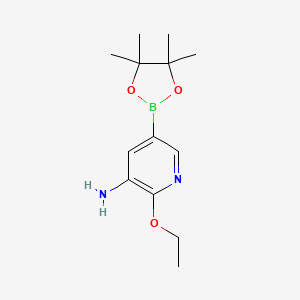

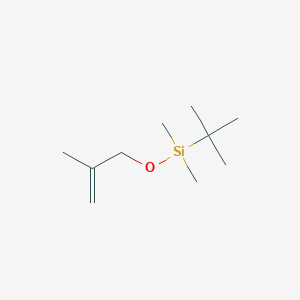
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
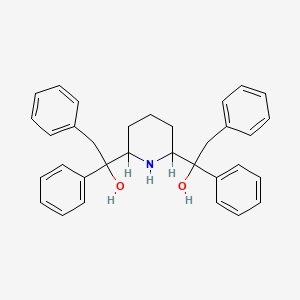
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
